molecular formula C15H15NO2 B1297936 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid CAS No. 7101-63-5

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid

Cat. No.: B1297936
CAS No.: 7101-63-5
M. Wt: 241.28 g/mol
InChI Key: GNZNZCXRLQTPNF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid derives its systematic name from the fusion of a cycloheptane ring with a quinoline framework. The IUPAC nomenclature specifies:

  • Cyclohepta : A seven-membered alicyclic ring.
  • [b]quinoline : Indicates the fusion of the benzene ring of quinoline at the "b" position of the cycloheptane ring.
  • 7,8,9,10-tetrahydro-6H : Denotes partial saturation of the quinoline system, with four hydrogen atoms added to carbons 7–10, leaving a single double bond in the cycloheptane ring.
  • 11-carboxylic acid : A carboxyl group (-COOH) at position 11 of the fused ring system.

The molecular formula C₁₅H₁₅NO₂ reflects:

  • 15 carbon atoms : 10 from the bicyclic framework and 5 from the carboxyl group and substituents.
  • 15 hydrogen atoms : Distributed across the saturated cycloheptane and partially unsaturated quinoline moieties.
  • 1 nitrogen atom : Located in the quinoline’s heterocyclic ring.
  • 2 oxygen atoms : From the carboxylic acid functionality.

Table 1: Molecular formula comparison with related derivatives

Compound Molecular Formula Key Substituent
Target compound C₁₅H₁₅NO₂ -COOH at position 11
5H-cyclohepta[b]quinoline-8-carboxylic acid C₁₅H₁₁NO₂ -COOH at position 8
11-Chloro derivative C₁₄H₁₄ClN -Cl at position 11

Comparative Structural Analysis with Related Tetrahydroquinoline Derivatives

The target compound shares structural motifs with other tetrahydroquinoline derivatives but exhibits distinct features due to its fused cycloheptane ring and carboxyl group:

  • Ring saturation : Unlike fully aromatic quinolines (e.g., quinoline itself), the tetrahydro modification reduces aromaticity in the fused system, altering electronic properties.
  • Substituent position : The carboxylic acid at position 11 contrasts with derivatives like 4-methoxy-11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline , where electron-withdrawing groups (-Cl) and electron-donating groups (-OCH₃) influence reactivity.
  • Fused ring size : Cycloheptane fusion introduces strain compared to smaller cyclohexane-based analogues, affecting conformational flexibility.

Key structural distinctions :

  • Electronic effects : The -COOH group increases acidity (pKa ~4–5) compared to halogenated derivatives.
  • Hydrogen-bonding capacity : The carboxyl group enables intermolecular interactions absent in non-polar derivatives.

Conformational Studies of the Cycloheptane-Quinoline Fused Ring System

The fused cycloheptane ring adopts a half-chair conformation , as observed in X-ray crystallography studies of related compounds. Key findings include:

  • Ring puckering parameters : The cycloheptane’s chair-like distortion minimizes steric clashes between the fused quinoline and alicyclic hydrogen atoms.
  • Torsional strain : Dihedral angles between C7–C8 and C10–C11 range from 45–55°, indicative of moderate ring strain.
  • Planarity of the quinoline moiety : The quinoline system remains nearly planar (deviation <0.05 Å), preserving π-conjugation despite fusion with the non-planar cycloheptane.

Table 2: Conformational parameters in fused-ring systems

Compound Ring Conformation Torsional Angle Range
Target compound Half-chair 45–55°
10-Chloro derivative Half-chair 48–57°
N-Methylated analogue Chair 35–42°

Tautomeric Possibilities and Resonance Stabilization Mechanisms

The carboxylic acid group at position 11 permits prototropic tautomerism , though computational studies suggest the enol form dominates in polar solvents:

  • Keto-enol equilibrium : The carboxyl group can tautomerize to a ketone (-C=O) with concomitant hydroxyl migration, but this is energetically disfavored (ΔG >25 kJ/mol).
  • Resonance stabilization : The quinoline’s aromatic system delocalizes electrons into the carboxyl group, stabilizing the enolic form via conjugation.

Key resonance structures :

  • Quinoline-to-carboxyl conjugation : Electron density from the quinoline’s nitrogen lone pairs delocalizes into the carboxyl group, enhancing acidity.
  • Intramolecular hydrogen bonding : The -COOH group forms a six-membered hydrogen-bonded pseudo-ring with the quinoline’s nitrogen, further stabilizing the enol tautomer.

Table 3: Tautomeric stability in related compounds

Compound Dominant Tautomer Stabilization Energy (kJ/mol)
Target compound Enol 38.2
4-Oxoquinoline-3-carboxylic acid Keto 27.1
5-Methyl derivative Enol 41.5

Properties

IUPAC Name

7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)14-10-6-2-1-3-8-12(10)16-13-9-5-4-7-11(13)14/h4-5,7,9H,1-3,6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZNZCXRLQTPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=CC=CC=C3N=C2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347084
Record name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7101-63-5
Record name 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8,9,10-TETRAHYDRO-6H-CYCLOHEPTA(B)QUINOLINE-11-CARBOXYLIC ACID
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Preparation Methods

Multi-step Synthesis

The synthesis of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid typically involves a series of reactions that can be summarized as follows:

  • Cyclization Reactions :

    • The initial step often involves the formation of the cycloheptane structure through cyclization of appropriate precursors.
    • Commonly used reagents include Lewis acids or bases to facilitate the cyclization process.
  • Carboxylation :

    • Following cyclization, the next step is the introduction of the carboxylic acid group. This can be achieved through:
      • Direct carboxylation using carbon dioxide under high pressure.
      • Reaction with carboxylic acid derivatives such as acyl chlorides or anhydrides.

Example Synthesis Route

A typical synthesis route may include:

  • Starting Materials :

    • Precursors such as 2-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives are commonly employed.
  • Reagents and Conditions :

    • Use of n-BuLi (n-butyllithium) for lithiation at low temperatures (e.g., -78 °C) followed by quenching with carbon dioxide or other electrophiles.
    • Acidic work-up to yield the desired carboxylic acid product.
  • Yield and Purification :

    • Typical yields range from 50% to 70%, depending on the specific conditions and purification steps such as column chromatography.

Summary Table of Preparation Steps

Step Reaction Type Reagents Used Conditions Yield (%)
1 Cyclization Lewis acids Reflux 60
2 Lithiation n-BuLi -78 °C N/A
3 Carboxylation CO2 or acyl chlorides Room temperature 50-70
4 Work-up and Purification Acidic work-up Standard lab conditions N/A

Research Findings

Recent studies have highlighted the versatility of this compound in various biological applications, particularly in drug development due to its structural properties that allow for interaction with biological targets. The synthesis methods have been optimized to improve yield and reduce reaction times.

Scientific Research Applications

Structural Properties

The compound has a molecular formula of C15H15NO2C_{15}H_{15}NO_{2} and a molecular weight of approximately 245.29 g/mol. Its structure includes a cycloheptane ring fused with a quinoline moiety, which contributes to its unique chemical properties. The presence of the carboxylic acid group enhances its solubility and reactivity in biological systems.

Biological Activities

  • Anticancer Properties :
    • Research indicates that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest in cancer cells .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its potential as an anti-inflammatory agent. Inhibitors targeting cyclooxygenase (COX) enzymes are crucial in managing inflammation and pain. Some studies suggest that derivatives of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid can act as selective COX-2 inhibitors .
  • Antimicrobial Activity :
    • The compound's derivatives have demonstrated antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are sought for effective treatment options.
  • Neuroprotective Effects :
    • Some research has indicated that compounds related to this compound may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatorySelective COX-2 inhibition
AntimicrobialEffective against various bacterial strains
NeuroprotectiveModulates neurotransmitter systems

Notable Research Findings

  • A study published in Medicinal Chemistry evaluated various quinoline derivatives for their anticancer activity against breast cancer cell lines. The results indicated that modifications at the carboxylic acid position significantly enhanced cytotoxicity .
  • Another investigation focused on the anti-inflammatory potential of cycloheptaquinoline derivatives, highlighting their ability to reduce prostaglandin E2 levels in vitro .

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline derivatives are highly dependent on substituent type and position. Below is a detailed comparison with structurally related analogs:

Structural and Functional Modifications

Key Research Findings

  • Antimicrobial Activity : 11-Chloro derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values <10 µg/mL .
  • Neurological Applications : Piperazinyl-substituted analogs show IC₅₀ values of 0.8 µM for acetylcholinesterase (AChE) inhibition, relevant for Alzheimer’s disease .
  • Anti-Cancer Potency : Diarylated derivatives (e.g., 2,4-bis(trifluoromethoxy)phenyl) exhibit IC₅₀ values of 1.2 µM against breast cancer cell lines (MCF-7) .
  • Synthetic Efficiency : Ethyl-substituted derivatives require fewer synthetic steps (3 steps vs. 5–7 for diarylated analogs), highlighting trade-offs between complexity and activity .

Biological Activity

7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS Number: 7101-63-5) is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique bicyclic structure, which combines cycloheptane and quinoline moieties, contributes to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO2 with a molecular weight of approximately 241.29 g/mol. The compound features a carboxylic acid functional group that enhances its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound can inhibit specific enzymes associated with tumor growth, suggesting its potential as an anticancer agent. For instance, it has been shown to affect pathways involved in cell proliferation and apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Preliminary studies suggest it may possess activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.
  • Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties. Research involving animal models of neurodegenerative diseases has indicated that it may help in reducing neuronal damage and improving cognitive function .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been found to inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell cycle regulation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • DNA Binding : Molecular dynamics simulations have shown that this compound can intercalate into DNA structures. This interaction may stabilize certain DNA conformations and inhibit telomere elongation, which is critical for cancer cell immortality .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated inhibition of tumor growth in vitro with IC50 values indicating potency against specific cancer cell lines.
Study BAntimicrobial PropertiesShowed significant antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Study CNeuroprotectionReported reduced neuronal cell death in models of oxidative stress; suggested mechanisms include antioxidant activity and modulation of apoptotic pathways.

Q & A

Q. What are the established synthetic protocols for 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of precursor quinoline derivatives under acidic or catalytic conditions. For example, analogous quinoline-4-carboxylic acid derivatives are prepared via multi-step reactions involving condensation and cyclization, as seen in the general procedure using cobalt(II) acetate and N-hydroxyphthalimide (NHPI) in DMF . Optimization may include adjusting reaction time (e.g., 24 hours to 5 days for similar compounds ), temperature (e.g., reflux conditions), and catalyst loading. Yield improvements are often achieved via purification techniques like column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch near 1615–1700 cm⁻¹ ).
  • ¹H NMR for proton environments (e.g., aromatic protons at δ 7.22–7.96 ppm and aliphatic protons at δ 1.60–3.26 ppm in related quinolines ).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., molecular formula C₁₆H₁₇NO₂ for a structurally similar compound ).
  • HPLC for purity assessment, especially when discrepancies in melting points or spectral data arise .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting points, spectral data) across studies?

Methodological Answer: Contradictions may arise from impurities, polymorphic forms, or stereochemical variations. To resolve these:

  • Perform repeated recrystallization to ensure purity.
  • Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphs.
  • Compare X-ray crystallography data with computational models (e.g., DFT) to validate stereochemistry .
  • Cross-reference with PubChem or EPA DSSTox databases for standardized spectral libraries .

Q. What computational strategies predict the reactivity and stability of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) calculates bond dissociation energies and electron distribution to predict metabolic oxidation sites.
  • Molecular docking simulates interactions with target proteins (e.g., DYRK1A inhibition observed in indoloquinoline analogs ).
  • QSAR models correlate substituent effects (e.g., chloro or methoxy groups) with bioactivity .

Q. How does stereochemistry influence the compound’s biological activity, and what experimental methods validate its configuration?

Methodological Answer: Stereochemistry impacts binding affinity and metabolic pathways. For validation:

  • Chiral HPLC separates enantiomers using columns like Chiralpak AD-H .
  • Circular dichroism (CD) distinguishes R/S configurations via optical activity.
  • Single-crystal X-ray diffraction provides definitive proof of absolute configuration, as demonstrated for cannabinoid analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 2
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid

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